molecular formula C21H23N3O2S2 B6554919 N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040635-09-3

N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554919
CAS No.: 1040635-09-3
M. Wt: 413.6 g/mol
InChI Key: TVUPSJVJZRIPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound characterized by its thieno[3,2-d]pyrimidin scaffold, which is often associated with bioactive molecules. This compound can be of significant interest in fields such as medicinal chemistry, pharmacology, and organic synthesis due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials:

    • Cyclopentylamine

    • 3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-thiol

    • Acetyl chloride

    • Appropriate solvents (e.g., dichloromethane, ethanol)

    • Bases like triethylamine or sodium hydroxide

  • Step 1: Synthesis of 3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-thiol

    • React 3-ethyl-4-oxo-7-phenyl-thiopyrimidinone with a sulfur source under reflux conditions.

  • Step 2: Coupling Reaction

    • The thieno[3,2-d]pyrimidin-2-thiol intermediate is reacted with cyclopentylamine in the presence of a base such as triethylamine to form N-cyclopentyl-2-(thieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide.

  • Step 3: Acetylation

    • The resulting product is treated with acetyl chloride under anhydrous conditions to yield N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.

Industrial Production Methods

Industrial production methods might involve:

  • Large-scale synthesis using automated reactors

  • Solvent recycling and continuous flow processes to optimize yields and reduce waste

  • Stringent purification techniques like recrystallization, chromatography, or distillation

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation:

    • Oxidation of thieno[3,2-d]pyrimidin moiety to form sulfoxides and sulfones under oxidizing conditions.

  • Reduction:

    • Reduction of the thieno[3,2-d]pyrimidin moiety or the carbonyl groups with agents such as sodium borohydride.

  • Substitution:

    • Electrophilic or nucleophilic substitution reactions on the aromatic ring or thioether linkage.

Common Reagents and Conditions Used

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride

  • Substitution Reactions: Using halogenating agents like N-bromosuccinimide or nucleophiles like amines and alcohols

Major Products Formed

  • Sulfoxides and sulfones upon oxidation

  • Alcohols and amines upon reduction and substitution respectively

Scientific Research Applications

N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has numerous scientific research applications:

  • Chemistry:

    • As an intermediate in organic synthesis

    • Studying its reactivity and derivatization

  • Biology:

    • Investigating its potential as a bioactive molecule

    • Understanding its interaction with biological macromolecules

  • Medicine:

    • Potential therapeutic agent

    • Exploring its pharmacokinetics and pharmacodynamics

  • Industry:

    • As a chemical precursor in manufacturing high-value compounds

    • Utilization in material science for creating novel materials

Mechanism of Action

The mechanism of action for N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. It might involve:

  • Molecular Targets: Enzyme inhibition, receptor binding, or nucleic acid interaction.

  • Pathways: Modulation of signaling pathways, alteration of gene expression, or interference with metabolic pathways.

Comparison with Similar Compounds

Similar compounds might include other thieno[3,2-d]pyrimidines or derivatives of cyclopentylamines. N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific substitutions on the thieno[3,2-d]pyrimidin ring and the cyclopentyl acetamide moiety, which confer distinct reactivity and biological activity.

List of Similar Compounds

  • Thieno[3,2-d]pyrimidin-2-thiol

  • Cyclopentylamine derivatives

  • N-substituted acetamides

Properties

IUPAC Name

N-cyclopentyl-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-2-24-20(26)19-18(16(12-27-19)14-8-4-3-5-9-14)23-21(24)28-13-17(25)22-15-10-6-7-11-15/h3-5,8-9,12,15H,2,6-7,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUPSJVJZRIPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.